1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with benzyl and butoxyphenyl groups. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reactions for scale-up, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems
Scientific Research Applications
1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Indazole derivatives: Indazole compounds have a similar nitrogen-containing heterocyclic structure and are studied for their medicinal properties.
Pyrrolopyrazine derivatives: These compounds have a fused pyrrole and pyrazine ring system and are known for their diverse biological activities
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c1-2-3-19-33-24-11-9-23(10-12-24)25-20-26-27(28-13-14-32(26)29-25)31-17-15-30(16-18-31)21-22-7-5-4-6-8-22/h4-14,20H,2-3,15-19,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDMJUYKBJTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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